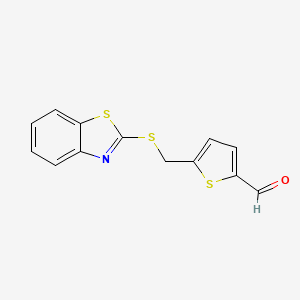

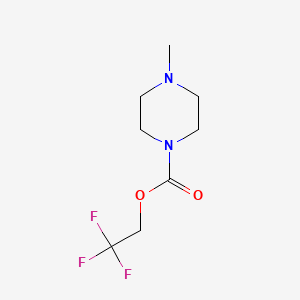

![molecular formula C14H18N2 B2782038 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine CAS No. 33131-92-9](/img/structure/B2782038.png)

2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine” is a chemical compound with the molecular formula C14H19N2 . This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . The yield was reported as 71% as a yellow solid . The IR spectrum showed peaks at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peculiarities of their NMR spectra and mass spectrometric behavior provide critical insights into their molecular configurations.Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, it was found that molecules combining in their structure fragments of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one and thiazole act as both selective and dual inhibitors of Xa factors and XIa .科学研究应用

Inhibition of Blood Coagulation Factors Xa and XIa

This compound has been used in the development of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

The development of dual inhibitors as new generation anticoagulants is an urgent problem. The synthesized compounds were evaluated for their potential as dual inhibitors of coagulation factors Xa and XIa .

作用机制

Target of Action

The primary targets of this compound are the blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, a complex process that leads to the formation of a clot to prevent excessive bleeding .

Mode of Action

The compound acts as a dual inhibitor of coagulation factors Xa and XIa . By inhibiting these factors, the compound can suppress thrombosis, the formation of blood clots within a blood vessel . This action can be beneficial in conditions where there is a risk of unwanted clot formation, such as in certain cardiovascular diseases .

Biochemical Pathways

The compound affects the blood coagulation cascade , a series of biochemical reactions that lead to the formation of a clot . By inhibiting factors Xa and XIa, the compound interferes with this cascade, reducing the likelihood of clot formation . The downstream effects of this action include a reduction in the risk of thrombotic events, such as stroke or heart attack .

Pharmacokinetics

The compound’s ability to inhibit both factors xa and xia suggests it may have a broad distribution within the body and a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of factors Xa and XIa, leading to a reduction in the formation of blood clots . This can result in a decreased risk of thrombotic events, which are major causes of morbidity and mortality in conditions such as cardiovascular disease .

Action Environment

属性

IUPAC Name |

2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13/h2,4,6H,3,5,7-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFYTROGAAQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC3=C2N1CCC3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345968 |

Source

|

| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33131-92-9 |

Source

|

| Record name | 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]-quinolin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

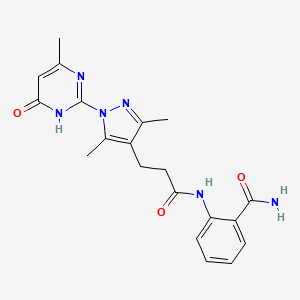

![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)

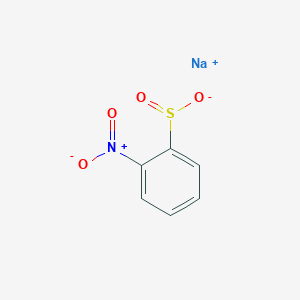

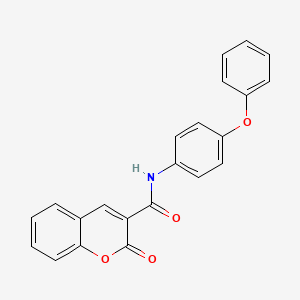

![2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2781957.png)

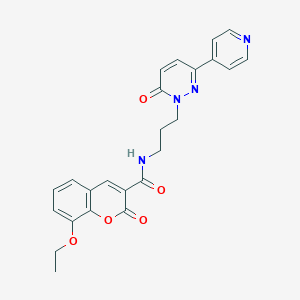

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)

![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2781972.png)

![(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2781973.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2781976.png)